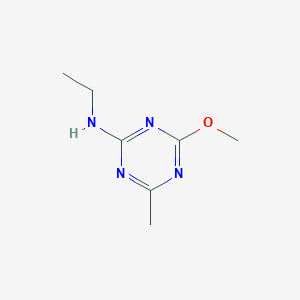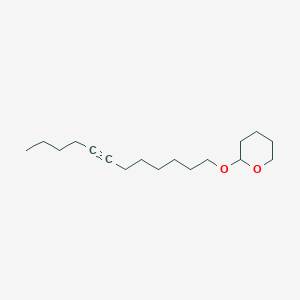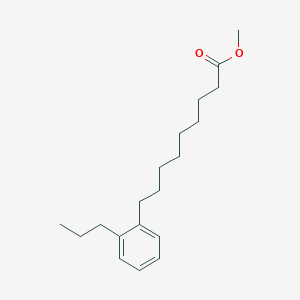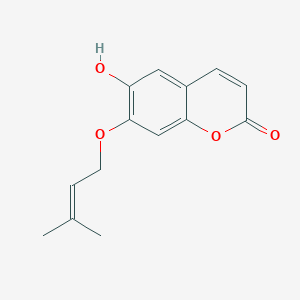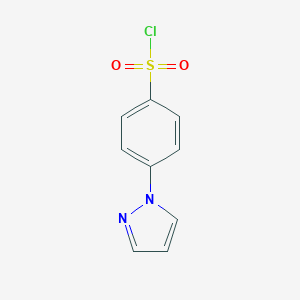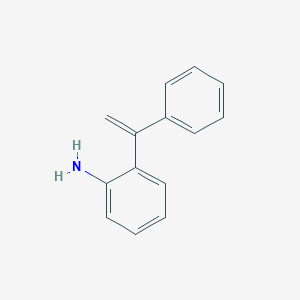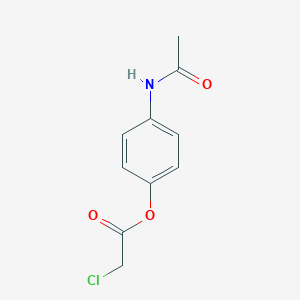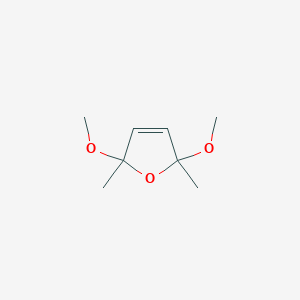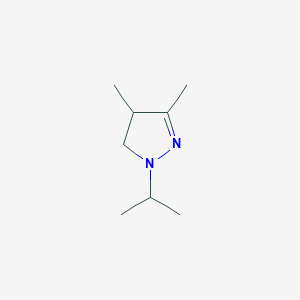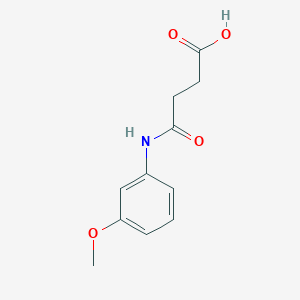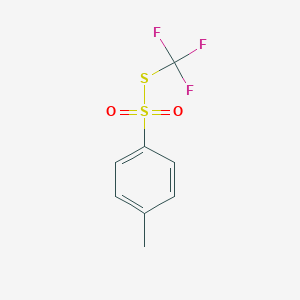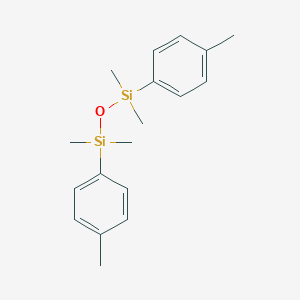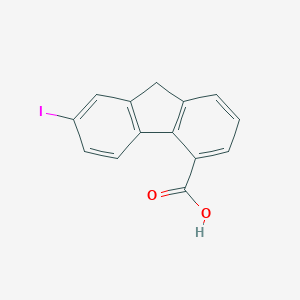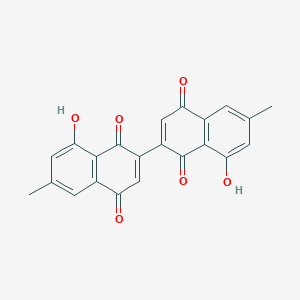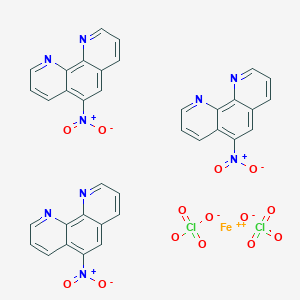
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate
Overview
Description
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate is a coordination compound that features iron in the +2 oxidation state This compound is characterized by the presence of three 5-nitro-1,10-phenanthroline ligands, which coordinate to the iron center through nitrogen atoms The compound is further stabilized by two perchlorate anions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate typically involves the reaction of iron(II) salts with 5-nitro-1,10-phenanthroline in the presence of perchloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination complex.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The process involves the careful handling of perchloric acid due to its highly reactive nature.
Types of Reactions:
Oxidation: The iron center in the compound can undergo oxidation, leading to the formation of iron(III) complexes.
Reduction: The nitro groups present in the ligands can be reduced under appropriate conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands in solution.
Major Products Formed:
Oxidation: Iron(III) complexes with modified ligand structures.
Reduction: Amino derivatives of the original ligands.
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate has several applications in scientific research:
Chemistry: Used as a model compound for studying coordination chemistry and electron transfer processes.
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in therapeutic applications, including as a catalyst in drug synthesis.
Industry: Utilized in the development of sensors and as a catalyst in various industrial processes.
Mechanism of Action
The compound exerts its effects primarily through its ability to coordinate with other molecules and ions. The iron center can participate in redox reactions, while the nitro groups on the ligands can undergo various chemical transformations. These properties make the compound versatile in its interactions with different molecular targets and pathways.
Comparison with Similar Compounds
Iron(2+), tris(1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate: Lacks the nitro groups, resulting in different chemical reactivity and applications.
Iron(2+), tris(5-chloro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate: Contains chloro groups instead of nitro groups, leading to variations in electronic properties and reactivity.
Uniqueness: The presence of nitro groups in Iron(2+), tris(5-nitro-1,10-phenanthroline-kappaN1,kappaN10)-, diperchlorate imparts unique electronic and steric properties, making it distinct from other similar compounds
Properties
IUPAC Name |
iron(2+);5-nitro-1,10-phenanthroline;diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H7N3O2.2ClHO4.Fe/c3*16-15(17)10-7-8-3-1-5-13-11(8)12-9(10)4-2-6-14-12;2*2-1(3,4)5;/h3*1-7H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMQGDXKAXYQOJ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].C1=CC2=CC(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-].[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H21Cl2FeN9O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065881 | |
| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
930.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15389-73-8 | |
| Record name | Ferrous, tris(5-nitro-1,10-phenanthroline)-, diperchlorate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015389738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, perchlorate (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron(2+), tris(5-nitro-1,10-phenanthroline-.kappa.N1,.kappa.N10)-, diperchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


